N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of furan-2-ylmethylamine and thiophen-2-ylmethylamine with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of furan-2-ylmethylamine and thiophen-2-ylmethylamine.
Step 2: Reaction of these amines with oxalyl chloride in an inert solvent like dichloromethane.
Step 3: Purification of the product using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce dihydro derivatives.
Scientific Research Applications
N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The furan and thiophene rings can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound can inhibit certain enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-ylmethylamine
- Thiophen-2-ylmethylamine
- Oxalamide derivatives
Uniqueness
N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of both furan and thiophene rings, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-11(13-7-9-3-1-5-17-9)12(16)14-8-10-4-2-6-18-10/h1-6H,7-8H2,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOJGGNBTANNGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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